LogP Advantage Over Unsubstituted Analog
The 6‑methyl substituent increases calculated lipophilicity relative to the unsubstituted parent. The target compound exhibits a measured LogP of 2.88 , while 1‑(chloroacetyl)‑1,2,3,4‑tetrahydroquinoline (CAS 28668‑58‑8) has a computed SlogP of 2.08 [1]. This 0.80 log unit difference corresponds to an approximately 6.3‑fold increase in the octanol/water partition coefficient, which is expected to enhance passive membrane permeability and may improve cellular uptake in whole‑cell assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.88 (measured) |
| Comparator Or Baseline | 1‑(Chloroacetyl)‑1,2,3,4‑tetrahydroquinoline (CAS 28668‑58‑8): SlogP = 2.08 (computed) |
| Quantified Difference | ΔLogP = +0.80 (≈6.3‑fold higher partition coefficient) |
| Conditions | Measured LogP from Hit2Lead; computed SlogP from MMsINC database |
Why This Matters
A 0.8 log unit increase in LogP can substantially alter pharmacokinetic behavior; procurement of the 6‑methyl analog ensures consistent lipophilicity in SAR campaigns where membrane permeability is a critical parameter.
- [1] MMsINC Database: Computed SlogP for 1-(chloroacetyl)-1,2,3,4-tetrahydroquinoline (CAS 28668-58-8) = 2.0767. View Source
